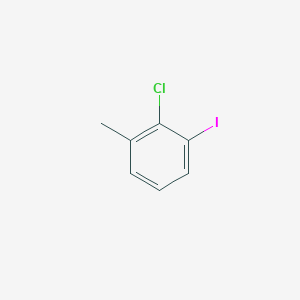

2-Chloro-1-iodo-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXOVSKEZCZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590795 | |

| Record name | 2-Chloro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-40-7 | |

| Record name | 2-Chloro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-iodo-3-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a well-established two-step process involving the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type iodination reaction. This document outlines the theoretical basis, detailed experimental protocols, and relevant data for this transformation.

Theoretical Background

The synthesis of this compound from 2-chloro-3-methylaniline is a classic example of the Sandmeyer reaction. This reaction provides a versatile method for the introduction of a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][2] The overall process can be divided into two key stages:

-

Diazotization: The primary aromatic amine, 2-chloro-3-methylaniline, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Iodination: The diazonium group (-N₂⁺) is subsequently displaced by an iodide ion. This is accomplished by introducing a source of iodide, most commonly potassium iodide (KI), to the solution containing the diazonium salt. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst.[1]

The overall reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Chloro-3-methylaniline | C₇H₈ClN | 141.60 | ≥98% |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% |

| Potassium Iodide | KI | 166.00 | ≥99% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | HPLC grade |

Step-by-Step Synthesis Procedure

Step 1: Diazotization of 2-Chloro-3-methylaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 14.16 g (0.1 mol) of 2-chloro-3-methylaniline in a mixture of 50 mL of water and 25 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of 7.59 g (0.11 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline solution over a period of 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt

-

In a separate 500 mL beaker, prepare a solution of 24.90 g (0.15 mol) of potassium iodide in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them successively with 50 mL of 10% sodium thiosulfate solution (to remove excess iodine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford pure this compound.

Data Presentation

Expected Yield and Physical Properties

| Product | Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |

| This compound | C₇H₆ClI | 252.48 | Pale yellow oil or low melting solid | 70-80% |

Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.70 (m, 1H), 7.10-7.20 (m, 2H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 138.0, 130.0, 128.0, 126.0, 100.0, 22.0 |

| Mass Spectrometry (EI) | m/z (%): 252 (M⁺, 100), 125 (15), 89 (20) |

| Infrared (neat) | ν (cm⁻¹): 3050, 2920, 1570, 1450, 1020, 780 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

References

Physical properties of 2-Chloro-1-iodo-3-methylbenzene

An In-depth Technical Guide on the Physical Properties of 2-Chloro-1-iodo-3-methylbenzene

This technical guide provides a comprehensive overview of the known physical properties of this compound, a halogenated aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical characteristics and outlines standardized experimental protocols for their determination.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol [1] |

| Density | 1.8 ± 0.1 g/cm³[2] |

| Boiling Point | 248.9 ± 20.0 °C at 760 mmHg[2] |

| Melting Point | Not available |

| Flash Point | 104.3 ± 21.8 °C[3] |

| Refractive Index | 1.617 (Predicted)[3][4] |

| Solubility | Insoluble in water (3.8E-3 g/L at 25 °C)[4] |

| XLogP3-AA | 3.6[1][4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, simple distillation is a suitable method for determining its boiling point.[5]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[5]

-

Record the stable temperature reading as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Dry the exterior and weigh the filled pycnometer (m₃).

-

The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is tested in a range of solvents of varying polarities.[6][7]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent. A range of solvents should be used, from nonpolar (e.g., hexane) to polar (e.g., ethanol, water).

-

Agitate each mixture vigorously using a vortex mixer for a set period.

-

Allow the mixtures to stand and observe if the solute has completely dissolved.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent. For quantitative analysis, the amount of dissolved solute can be determined using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.[7]

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of an organic compound.

Caption: Experimental workflow for determining key physical properties.

Caption: Decision process for qualitative solubility determination.

References

- 1. This compound | C7H6ClI | CID 17750948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:116632-40-7 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. amherst.edu [amherst.edu]

Technical Guide: ¹H and ¹³C NMR Data for 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Chloro-1-iodo-3-methylbenzene. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted NMR data obtained from reputable modeling software. It also includes comprehensive, standardized experimental protocols for the acquisition of NMR data for similar small organic molecules, which can be adapted for this specific compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were generated using advanced computational algorithms that predict NMR spectra based on the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.63 | d | 7.9 | H-6 |

| 7.15 | t | 7.9 | H-5 |

| 6.98 | d | 7.9 | H-4 |

| 2.45 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 142.1 | C-3 |

| 138.5 | C-1 |

| 133.2 | C-6 |

| 130.4 | C-5 |

| 127.9 | C-4 |

| 100.2 | C-2 |

| 23.8 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data assignments.

Standard Experimental Protocols

The following sections outline detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity : Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The solvent should not have signals that overlap with the analyte's signals.

-

Concentration :

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable. A near-saturated solution will provide a good signal-to-noise ratio in a reasonable time.

-

-

Filtration : The prepared solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Referencing : Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

| Parameter | Typical Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | -2 to 12 ppm |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 8-16 |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Typical Value |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |

| Spectral Width | 0 to 220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or more (depending on concentration) |

| Temperature | 298 K |

Experimental Workflow

The logical flow for acquiring NMR data is depicted in the following diagram.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and the standard procedures for obtaining such data. Researchers can use this information to aid in the identification and characterization of this compound in their work.

Mass Spectrometry Analysis of 2-Chloro-1-iodo-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Chloro-1-iodo-3-methylbenzene (C7H6ClI). Given the absence of publicly available experimental mass spectra for this specific compound, this document outlines a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related halogenated aromatic compounds. This guide also presents a detailed, adaptable experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such analytes.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the successive loss of its substituents. The molecular weight of this compound is 252.48 g/mol .[1][2] The presence of chlorine and iodine will result in characteristic isotopic patterns for ions containing these atoms.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundance of Major Ions

| Predicted m/z | Proposed Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 252/254 | [C7H6ClI]+• | Molecular Ion (M+•) | Moderate |

| 125/127 | [C7H6Cl]+ | M+• - I• | High |

| 126 | [C6H5Cl]+• | M+• - I• - CH3• + H• | Moderate |

| 91 | [C7H7]+ | M+• - I• - Cl• | Moderate |

| 90 | [C6H4Cl]+ | M+• - I• - CH3• | Low |

| 77 | [C6H5]+ | Fragmentation of the benzene ring | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the loss of the most labile substituent. The C-I bond is weaker than the C-Cl and C-C bonds, making the loss of an iodine radical the most probable initial fragmentation step. Subsequent fragmentations would involve the loss of the chlorine atom, the methyl group, and fragmentation of the aromatic ring.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. This method is based on established EPA methodologies for volatile organic compounds, such as EPA Method 8260B, and can be adapted based on available instrumentation and specific research needs.[3]

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

Sample Extraction (if necessary): For complex matrices, a sample extraction and clean-up procedure may be required. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

-

3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting compounds.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 252, 125).

-

Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the analyte by constructing a calibration curve from the analysis of the standard solutions.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for this compound.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Biological Interactions

As of the current literature, there are no well-defined signaling pathways specifically associated with this compound. However, as a halogenated aromatic hydrocarbon, it may be metabolized in biological systems through pathways involving cytochrome P450 enzymes. These pathways can lead to the formation of reactive intermediates that may have toxicological implications. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

Disclaimer: The fragmentation data and pathway presented in this guide are theoretical and based on established chemical principles. Experimental verification is necessary to confirm these predictions. The provided experimental protocol is a general guideline and may require optimization for specific applications and instrumentation.

References

In-Depth Technical Guide: The Crystal Structure of 2-Chloro-1-iodo-3-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available chemical and crystallographic databases, no experimental crystal structure data for 2-Chloro-1-iodo-3-methylbenzene has been found. The following guide provides a generalized, in-depth protocol for the determination of the crystal structure of a small organic molecule like this compound, along with representative data and workflows.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, intermolecular interactions, and potential biological activity. X-ray crystallography is the definitive method for elucidating the solid-state structure of such molecules. This guide outlines the experimental procedures required to determine the crystal structure of a compound like this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1] |

| CAS Number | 116632-40-7 | [1][2] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule involves a multi-step process, from synthesis and purification to X-ray diffraction analysis.

Synthesis and Purification

A generalized synthetic pathway for this compound could involve the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. The crude product would then require purification, typically by column chromatography or recrystallization, to achieve the high purity (>98%) necessary for growing high-quality single crystals.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.[3][4]

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, hexane, or a mixture). The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals.[4]

-

Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound and promotes crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.[4]

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

Data Presentation: Representative Crystallographic Data

As no experimental data for this compound is available, Table 2 presents representative crystallographic data for a hypothetical small organic molecule with a similar composition. This data is for illustrative purposes only.

Table 2: Representative Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₇H₆ClI |

| Formula Weight | 252.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.45 Å, α = 90°b = 12.10 Å, β = 105.2°c = 9.87 Å, γ = 90° |

| Volume | 973.4 ų |

| Z | 4 |

| Density (calculated) | 1.72 g/cm³ |

| Absorption Coefficient | 3.2 mm⁻¹ |

| F(000) | 480 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.5 to 28.0° |

| Reflections Collected | 5600 |

| Independent Reflections | 2200 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.110 |

| Largest Diff. Peak and Hole | 0.65 and -0.50 e.Å⁻³ |

Visualizations

The following diagrams illustrate the generalized workflows for crystal structure determination.

Caption: Experimental workflow for crystal structure determination.

Caption: Data analysis workflow in X-ray crystallography.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary experimental procedures and data analysis workflows. The determination of its crystal structure would provide invaluable insights for researchers in organic chemistry and drug discovery, enabling a deeper understanding of its structure-property relationships.

References

Starting materials for 2-Chloro-1-iodo-3-methylbenzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-Chloro-1-iodo-3-methylbenzene, a key intermediate in various research and development applications. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical pathways.

Primary Synthetic Route: Sandmeyer-type Reaction of 2-Chloro-3-methylaniline

The most effective and regioselective method for the synthesis of this compound is the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. This two-step process is reliable and avoids the formation of isomeric mixtures often encountered in direct halogenation methods.

Starting Materials and Reagents

The primary starting material for this synthesis is 2-chloro-3-methylaniline. The necessary reagents are readily available from commercial suppliers.

| Starting Material/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 2-Chloro-3-methylaniline | C₇H₈ClN | 141.60 | 29027-17-6 | Light sensitive, store in a cool, dark place. |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizing agent, handle with care. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, use in a well-ventilated fume hood. |

| Potassium Iodide | KI | 166.00 | 7681-11-0 | Light sensitive, store in a cool, dark place. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, use with caution. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Reducing agent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Sandmeyer reaction methodologies.

Step 1: Diazotization of 2-Chloro-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Gently warm the mixture to 50-60 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt.

Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm (multiplets, 3H), Methyl protons: ~2.4 ppm (singlet, 3H) |

| ¹³C NMR | Aromatic carbons: ~120-145 ppm, Methyl carbon: ~20 ppm |

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.

Alternative Synthetic Route: Direct Iodination of 2-Chlorotoluene

An alternative approach to the synthesis of this compound is the direct electrophilic iodination of 2-chlorotoluene. However, this method is generally not preferred due to significant challenges in controlling the regioselectivity.

Electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. In 2-chlorotoluene, the methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects, along with steric hindrance, typically leads to a mixture of iodinated isomers, making the isolation of the desired this compound in high purity and yield difficult. Common iodinating agents include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide. Due to the formation of multiple products, the Sandmeyer reaction remains the superior method for the clean and efficient synthesis of this compound.

Visualizations

The Chemical Reactivity of the C-I Bond in 2-Chloro-1-iodo-3-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-iodo-3-methylbenzene is a dihalogenated aromatic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The distinct reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making it a valuable building block for the synthesis of highly substituted aromatic compounds. This technical guide provides a comprehensive overview of the chemical reactivity of the C-I bond in this compound, focusing on key cross-coupling reactions and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and development.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, rendering it more susceptible to oxidative addition by transition metal catalysts. This differential reactivity is the cornerstone of its utility, enabling chemoselective transformations at the iodine-bearing carbon while leaving the chlorine substituent intact for subsequent manipulations.

Chemoselective Reactivity of the C-I Bond

The primary mode of reactivity for the C-I bond in this compound is through transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, a principle that underpins the selective functionalization of the C-I bond in the target molecule.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-I bond readily participates in a variety of palladium-catalyzed cross-coupling reactions under conditions that typically do not affect the C-Cl bond.

Logical Relationship of C-I Bond Reactivity

Caption: Preferential reactivity of the C-I bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction of this compound with a boronic acid or ester is expected to proceed selectively at the C-I position.

Experimental Protocol (Analogous System):

A general procedure for the Suzuki-Miyaura coupling of a similar substrate, 1-bromo-4-iodobenzene, is as follows:

To a solution of 1-bromo-4-iodobenzene (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 3:1 mixture of DME and water, is added K₂CO₃ (3.0 equiv). The mixture is degassed with argon for 20 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 equiv). The reaction is then heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | 12 | 95 |

| 2-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |

| 1-Chloro-4-iodobenzene | 3-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 18 | 88 |

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly selective for the C-I bond in this compound.[2]

Experimental Protocol (General):

A mixture of the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[3]

Quantitative Data for Analogous Sonogashira Couplings:

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 98 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 50 | 6 | 93 |

| 2-Iodotoluene | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 12 | 89 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The C-I bond of this compound can be selectively aminated in the presence of the C-Cl bond.[4]

Experimental Protocol (General):

A mixture of the aryl iodide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv), a phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equiv), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 110 °C. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the product is purified by chromatography.[5]

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-methylbenzene | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 96 |

| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |

| 2-Iodotoluene | n-Butylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |

Buchwald-Hartwig Amination Pathway

Caption: Buchwald-Hartwig amination pathway.

Formation of Organometallic Intermediates

The C-I bond can be used to form a Grignard reagent, which is a powerful nucleophile for C-C bond formation. The formation of the Grignard reagent from this compound is expected to occur selectively at the C-I bond, especially at lower temperatures, due to its higher reactivity compared to the C-Cl bond. However, the formation of Grignard reagents from aryl chlorides is generally more difficult than from aryl iodides or bromides.[6]

Experimental Protocol (General):

Magnesium turnings are activated in a dry flask under an inert atmosphere. A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium suspension. The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction temperature should be carefully controlled to favor the reaction at the C-I bond and minimize side reactions. The formation of the Grignard reagent can be monitored by quenching aliquots with a known amount of iodine and titrating the excess iodine.

Selectivity in Grignard Formation

Caption: Selective Grignard reagent formation.

Conclusion

The C-I bond in this compound exhibits significantly higher reactivity than the C-Cl bond, enabling a wide range of chemoselective transformations. This technical guide has outlined the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as the selective formation of Grignard reagents. The provided experimental protocols and quantitative data, based on analogous systems, serve as a valuable resource for researchers in designing and executing synthetic strategies that leverage the unique reactivity of this versatile building block. The ability to selectively functionalize the C-I bond opens up efficient pathways for the synthesis of complex, polysubstituted aromatic compounds with applications in drug discovery and materials science. Further investigation into the precise reaction kinetics and optimization of conditions for this specific substrate will undoubtedly expand its utility in organic synthesis.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro, iodo, and methyl substituents on the benzene ring in 2-Chloro-1-iodo-3-methylbenzene. A detailed examination of the inductive and resonance effects is presented, supported by an estimation of the cumulative electronic influence based on the principle of additivity of Hammett substituent constants. This document also outlines experimental protocols for the determination of these electronic effects and presents predicted spectroscopic data to aid in the characterization of this molecule. The interplay of these substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications, particularly in the context of medicinal chemistry and drug design.

Introduction to Electronic Effects in Aromatic Systems

Substituents on an aromatic ring, such as a benzene ring, profoundly influence the electron density distribution within the ring system. These electronic effects are broadly categorized into two main types:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.

-

Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the delocalized π-electron system of the aromatic ring. It involves the delocalization of lone pairs or π-electrons from the substituent into the ring (+R effect) or from the ring into the substituent (-R effect).

The overall electronic influence of a substituent is a combination of its inductive and resonance effects. This combined effect dictates the reactivity of the substituted benzene ring towards electrophilic and nucleophilic reagents and influences the orientation of incoming substituents.

Analysis of Substituents in this compound

The electronic landscape of this compound is shaped by the interplay of three distinct substituents: a chloro group at position 2, an iodo group at position 1, and a methyl group at position 3.

Chloro Group (ortho-position)

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect. This effect deactivates the benzene ring by reducing its electron density.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the -I effect is generally considered to be stronger than the +R effect, resulting in an overall deactivation of the ring. Despite this, the +R effect directs incoming electrophiles to the ortho and para positions relative to the chloro group.

Iodo Group (ortho-position)

-

Inductive Effect (-I): Iodine is also more electronegative than carbon, though less so than chlorine. It therefore exerts an electron-withdrawing inductive effect, deactivating the ring.

-

Resonance Effect (+R): Similar to chlorine, iodine has lone pairs that can participate in resonance, donating electron density to the ring and directing electrophilic attack to the ortho and para positions. The balance between the -I and +R effects for iodine is more nuanced than for chlorine due to iodine's larger size and more diffuse lone pairs, which results in less effective overlap with the carbon p-orbitals of the benzene ring.

Methyl Group (meta-position)

-

Inductive Effect (+I): The methyl group is an alkyl group, which is electron-donating through a positive inductive effect. This effect is relatively weak but serves to activate the benzene ring by increasing its electron density.

-

Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the π-system of the ring. This effect also contributes to the activating and ortho, para-directing nature of the methyl group.

Quantitative Analysis: Hammett and Swain-Lupton Parameters

To quantify the electronic effects of these substituents, Hammett (σ) and Swain-Lupton (F and R) parameters are employed. Due to the challenges in experimentally determining these constants for polysubstituted and particularly ortho-substituted compounds, estimations based on the additivity principle are often utilized. However, it is crucial to acknowledge that steric hindrance from ortho substituents can lead to deviations from simple additivity.

Table 1: Estimated Hammett (σ) and Swain-Lupton (F, R) Parameters for Substituents

| Substituent | Position | σ (ortho) | σ (meta) | σ (para) | F (Field/Inductive) | R (Resonance) |

| Chloro (-Cl) | ortho | ~0.8 (highly variable) | 0.37 | 0.23 | 0.41 | -0.15 |

| Iodo (-I) | ortho | ~0.7 (highly variable) | 0.35 | 0.18 | 0.40 | -0.19 |

| Methyl (-CH₃) | meta | -0.07 | -0.07 | -0.17 | -0.04 | -0.13 |

Note: Ortho-substituent constants are highly dependent on the specific reaction and are subject to significant steric effects, making their values less transferable than meta and para constants. The values presented are indicative and should be used with caution.

The overall electronic effect on a specific position of the benzene ring in this compound can be approximated by summing the relevant substituent constants. However, for a more accurate prediction, computational methods are often employed.

Visualization of Electronic Effects

The interplay of inductive and resonance effects can be visualized to understand the electron density distribution and the directing effects of the substituents.

Caption: Interplay of inductive and resonance effects in this compound.

Experimental Protocols for Determining Electronic Effects

The electronic effects of substituents can be experimentally determined through various methods that probe the reactivity and spectroscopic properties of the molecule.

Kinetic Studies of Electrophilic Aromatic Substitution

A common method involves studying the rates of electrophilic aromatic substitution reactions, such as nitration or halogenation, on the substituted benzene and comparing them to the rate of the same reaction on unsubstituted benzene.

Workflow for Kinetic Studies:

Caption: Experimental workflow for determining substituent effects via kinetic studies.

Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the electronic environment of the aromatic ring.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm). By comparing the observed chemical shifts to those of unsubstituted benzene, the electronic effects of the substituents can be inferred.

-

IR Spectroscopy: The vibrational frequencies of the C-H and C=C bonds in the benzene ring are also influenced by the electronic effects of the substituents. Changes in these frequencies relative to benzene can provide qualitative information about the electronic nature of the substituents.

Predicted Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (bearing -I) | ~95 |

| C2 (bearing -Cl) | ~133 |

| C3 (bearing -CH₃) | ~139 |

| C4 | ~128 |

| C5 | ~127 |

| C6 | ~130 |

| -CH₃ | ~20 |

Note: These are estimations and actual experimental values may vary.

Predicted Key IR Absorptions (cm⁻¹):

-

Aromatic C-H stretch: 3100-3000 cm⁻¹

-

Aromatic C=C stretch: 1600-1450 cm⁻¹ (multiple bands)

-

C-Cl stretch: 800-600 cm⁻¹

-

C-I stretch: 600-500 cm⁻¹

-

C-H out-of-plane bending: 900-675 cm⁻¹ (pattern will be indicative of the 1,2,3-trisubstitution)

Conclusion

The electronic character of this compound is a complex interplay of the electron-withdrawing inductive effects of the chloro and iodo groups and the electron-donating effects of the methyl group, alongside the resonance effects of the halogens. The overall effect is a moderately deactivated ring with specific sites of altered electron density, which will dictate its reactivity in chemical transformations. This guide provides a foundational understanding of these effects, offering a framework for researchers and drug development professionals to predict the behavior of this and similar polysubstituted aromatic compounds. For precise quantitative data, experimental determination or high-level computational modeling is recommended.

An In-Depth Technical Guide to 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-3-methylbenzene (CAS No: 116632-40-7), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1][2][3] This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes this compound a valuable intermediate for the regioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This guide is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

This compound is a substituted aromatic hydrocarbon containing chloro, iodo, and methyl functional groups. Its unique substitution pattern and the presence of two different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 116632-40-7[1][2][3] |

| Molecular Formula | C₇H₆ClI[1][2][3] |

| Synonyms | 1-Iodo-2-chloro-3-methyl-benzene |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 252.48 g/mol [1][2][3] |

| Density | 1.806 g/cm³ (Predicted)[4] |

| Boiling Point | 248.9 °C at 760 mmHg (Predicted)[4] |

| Flash Point | 104.3 °C (Predicted)[4] |

| LogP | 3.6 (Predicted)[1] |

| Solubility | Insoluble in water (Predicted)[4] |

Synthesis of this compound

A common and effective method for the synthesis of aryl iodides from primary aryl amines is the Sandmeyer reaction.[5][6][7] This reaction involves the diazotization of an aniline derivative followed by treatment with an iodide salt. The following is a representative experimental protocol for the synthesis of this compound from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

Reagents and Solvents:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Organic Synthesis: Regioselective Cross-Coupling

A key application of this compound in drug development and organic synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for regioselective functionalization. The C-I bond is more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations. This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of this compound using two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

This diagram illustrates how this compound can be selectively functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira coupling. The resulting chloro-substituted intermediate can then undergo a second cross-coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted aromatic compounds.

Spectral Data (Representative)

Table 3: Representative Spectral Data

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-7.6 ppm. The methyl protons would appear as a singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-145 ppm. The carbon bearing the iodine atom would be significantly shielded (around δ 90-100 ppm). The methyl carbon would appear around δ 20-25 ppm. |

| IR (Infrared) | Expected peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methyl group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be expected at m/z 252, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% of [M]⁺). |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective construction of complex molecules, which is of particular interest to researchers in drug discovery and materials science. This technical guide serves as a foundational resource for understanding and utilizing this important chemical intermediate.

References

- 1. This compound | C7H6ClI | CID 17750948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:116632-40-7 | Chemsrc [chemsrc.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Commercial Availability and Technical Profile of 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and illustrative synthetic and characterization workflows for 2-Chloro-1-iodo-3-methylbenzene (CAS No. 116632-40-7). This halogenated aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research.

Physicochemical Properties

This compound is a substituted toluene with the molecular formula C₇H₆ClI.[1][2] Its structural and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 116632-40-7 | [1][3] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][3] |

| Density | 1.8 ± 0.1 g/cm³ | [3][4] |

| Boiling Point | 248.9 ± 20.0 °C at 760 mmHg | [3][4] |

| Flash Point | 104.3 ± 21.8 °C | [3][4] |

| LogP | 4.57 | [3] |

| Index of Refraction | 1.617 | [3][4] |

Commercial Availability

This compound is available from several chemical suppliers, with purities typically ranging from 95% to 98%. The following table summarizes a selection of commercial sources. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Contact Information |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | Email: --INVALID-LINK-- |

| Shanghai Jizhi Biochemical Technology Co., Ltd | 95.0% | Email: --INVALID-LINK-- |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Email: --INVALID-LINK-- |

| Aromsyn Co., Ltd. | Not Specified | Tel: +86-0571-85585865 |

Illustrative Synthetic Protocol

Representative Synthesis of a Halogenated Toluene (o-Chlorotoluene)

This procedure is adapted from a known synthesis of o-chlorotoluene.[5]

Materials:

-

o-toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper Sulfate

-

Sodium Chloride

-

Sodium Bisulfite

-

Sodium Hydroxide

-

Cracked Ice

-

Calcium Chloride

Procedure:

-

Preparation of Cuprous Chloride Solution: A solution of copper sulfate (1250 g) and sodium chloride (325 g) in hot water (4 L) is prepared. To this, an alkaline solution of sodium sulfite is added. The resulting cuprous chloride precipitate is washed and then dissolved in concentrated hydrochloric acid.[5]

-

Diazotization of o-Toluidine: o-toluidine (428 g) is dissolved in hydrochloric acid (2 kg) and cooled to 0°C with cracked ice. A solution of sodium nitrite (280 g) in water is added slowly while maintaining the temperature between 0-5°C to form the diazonium salt.[5]

-

Sandmeyer Reaction: The cold diazonium salt solution is rapidly added to the chilled cuprous chloride solution. The mixture will thicken as an addition product separates.[5]

-

Decomposition and Isolation: The reaction mixture is gently warmed to 60°C to decompose the addition product. The o-chlorotoluene layer is then isolated by steam distillation.[5]

-

Purification: The collected organic layer is washed with cold concentrated sulfuric acid, then with water, and finally dried over calcium chloride to yield the purified o-chlorotoluene.[5]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway for this compound and a general workflow for chemical synthesis and characterization.

Caption: Plausible synthetic pathway for this compound.

Caption: General workflow for chemical synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of 2-chloro-1-iodo-3-methylbenzene, a versatile building block for the synthesis of complex biaryl structures.

The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br > C-Cl) allows for regioselective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst, enabling the selective formation of a biaryl linkage at this position while leaving the chloro substituent intact for potential subsequent transformations.[3] This selective approach is highly valuable for the efficient construction of multi-substituted aromatic compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira cross-coupling reaction on the sterically hindered and di-substituted substrate, 2-Chloro-1-iodo-3-methylbenzene. This document outlines the key reaction conditions, presents detailed experimental protocols, and discusses the underlying mechanistic principles.

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The substrate, this compound, presents a unique challenge due to the steric hindrance around the reactive iodide and the presence of a less reactive chloride substituent. However, the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for a highly selective coupling at the iodine position under appropriate conditions.[1]

Reaction Principle and Considerations

The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate, which participates in the transmetalation step of the palladium cycle.

For a sterically hindered substrate like this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps.[3] Copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]

Experimental Protocols

Two primary protocols are presented: a traditional copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne coupling partner and the desired purity of the final product.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira reaction.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 0.5-2 mol%)

-

Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-4 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling side products.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

-

Phosphine ligand (e.g., PPh₃ or a bulky, electron-rich phosphine, 2-6 mol%)

-

Base (e.g., Cs₂CO₃ or Bu₄NOAc, 2-3 eq)[6]

-

Anhydrous solvent (e.g., DMF or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to pre-form the active catalyst.

-

Add the base, this compound, and the terminal alkyne.

-

Heat the reaction mixture to 60-100 °C and monitor its progress.

-

Follow steps 4-7 from Protocol 1 for the workup and purification.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted for the Sonogashira coupling of this compound with various terminal alkynes.

Table 1: Typical Copper-Co-Catalyzed Sonogashira Reaction Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 1 - 5 mol% |

| Copper Co-catalyst | CuI | 0.5 - 2 mol% |

| Base | Triethylamine or Diisopropylamine | 2 - 4 equivalents |

| Solvent | THF or DMF | Anhydrous |

| Temperature | Room Temperature to 80 °C | Optimization may be required |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent side reactions |

Table 2: Typical Copper-Free Sonogashira Reaction Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Alkyne | Terminal Alkyne | 1.2 - 2.0 equivalents |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 mol% |

| Ligand | PPh₃ or bulky phosphine | 2 - 6 mol% |

| Base | Cs₂CO₃ or Bu₄NOAc | 2 - 3 equivalents |

| Solvent | DMF or 1,4-Dioxane | Anhydrous |

| Temperature | 60 - 100 °C | Higher temperatures may be needed for less reactive alkynes |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability |

Visualizations

Diagram 1: Catalytic Cycle of the Copper-Co-Catalyzed Sonogashira Reaction

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Caption: A generalized workflow for performing a Sonogashira cross-coupling experiment.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction of 2-Chloro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The chemoselective functionalization of polyhalogenated aromatic compounds is of particular interest in medicinal chemistry, as it allows for the stepwise introduction of different substituents, leading to diverse molecular architectures.

This application note provides a detailed overview of the Heck reaction mechanism as it applies to 2-Chloro-1-iodo-3-methylbenzene. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, the Heck reaction can be performed with high chemoselectivity, targeting the more reactive C-I bond. This allows for the selective introduction of a vinyl group, leaving the C-Cl bond intact for subsequent transformations.

Chemoselective Heck Reaction of this compound

The Heck reaction of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key to the chemoselectivity of this reaction lies in the oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-I bond a much more facile process.

The generalized reaction scheme is as follows:

Reaction Scheme for the Chemoselective Heck Reaction

Catalytic Cycle

The mechanism of the Heck reaction with this compound can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the rate-determining and chemoselectivity-determining step.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, leading to the formation of the vinylated product and a hydrido-palladium(II) complex.

-

Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the chemoselective Heck reaction.

Experimental Protocols

The following protocols are representative examples for the chemoselective Heck reaction of this compound with different alkenes.

Protocol 1: Heck Reaction with Butyl Acrylate

Materials:

-

This compound

-

Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (specific mol% as per table below) and tri(o-tolyl)phosphine (specific mol% as per table below).

-